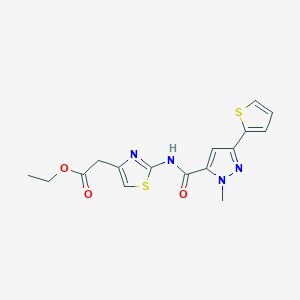![molecular formula C23H24N4O3 B2819772 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1795298-33-7](/img/structure/B2819772.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a furan ring, an imidazole ring, a pyrazole ring, and a tetrahydro-2H-pyran ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen in the imidazole and pyrazole rings could potentially allow for hydrogen bonding interactions. The furan ring is an aromatic heterocycle, which could contribute to the stability of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the furan ring can undergo electrophilic substitution reactions, and the imidazole and pyrazole rings can act as nucleophiles in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar imidazole and pyrazole rings could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is part of a broader class of compounds that includes pyrazole and imidazole derivatives. These compounds have been synthesized and shown to exhibit antimicrobial activity. For instance, Idhayadhulla et al. (2012) synthesized pyrazole derivatives using the Mannich base method and confirmed their structures through various spectroscopic methods. These compounds were screened for antimicrobial activity, highlighting their potential application in combating microbial infections (Idhayadhulla, Kumar, & Abdul, 2012).
Novel Compounds and Antileukemic Activities
Research into furanyl, pyranyl, and ribosyl derivatives of similar compounds has indicated potential antileukemic activities. Earl and Townsend (1979) investigated the antileukemic activity of such derivatives, comparing them with other compounds. Their findings contribute to understanding the therapeutic potential of these compounds in leukemia treatment (Earl & Townsend, 1979).
Antiprotozoal Agents
Compounds within this chemical family have also been explored for their antiprotozoal properties. Ismail et al. (2004) synthesized derivatives that exhibited strong antiprotozoal activity, demonstrating their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
DNA Binding and Cellular Permeability
The ability of related compounds to bind specifically to DNA sequences has been a focus of study. Liu and Kodadek (2009) investigated pyrrole-imidazole polyamides, chemicals similar in structure, and their cellular permeability. Their findings contribute to understanding how such compounds can be used to modulate gene expression in mammalian cells (Liu & Kodadek, 2009).
Catalytic Synthesis and Biological Activities
Another aspect of research focuses on the synthesis of related compounds and their biological activities, including antioxidant properties. Studies like those conducted by Zaki, Al-Gendey, and Abdelhamid (2018) have synthesized derivatives and evaluated their antimicrobial and anticancer activities, demonstrating the diverse therapeutic potential of these compounds (Zaki, Al-Gendey, & Abdelhamid, 2018).
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and the results of further studies. Given its complex structure and the presence of multiple functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Propiedades
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c28-22(23(8-15-29-16-9-23)18-5-2-1-3-6-18)24-10-11-26-12-13-27-21(26)17-19(25-27)20-7-4-14-30-20/h1-7,12-14,17H,8-11,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLIUWRUVPPZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Benzylpyrrolidin-3-yl)methyl]-6-cyanopyridine-3-sulfonamide](/img/structure/B2819689.png)

![6-(2-chlorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2819693.png)
![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
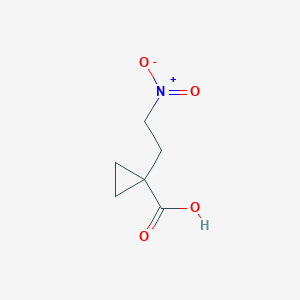
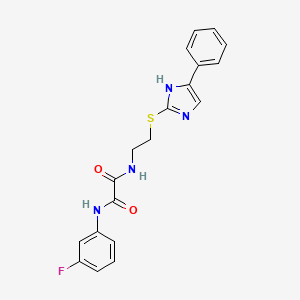
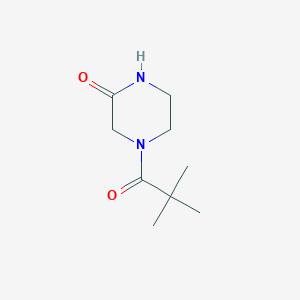

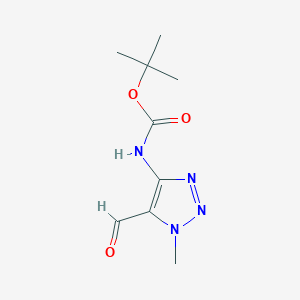
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
